molecular formula C9H18O12S3 B14270054 Benzene-1,2,3-triol;methanesulfonic acid CAS No. 126615-05-2

Benzene-1,2,3-triol;methanesulfonic acid

Cat. No.: B14270054
CAS No.: 126615-05-2
M. Wt: 414.4 g/mol
InChI Key: JBBVLCWPFCCSDH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2,3-triol;methanesulfonic acid typically involves the sulfonation of benzene-1,2,3-triol. One common method is to react benzene-1,2,3-triol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,3-triol;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzene-1,2,3-triol;methanesulfonic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo oxidation and reduction reactions makes it useful for investigating redox processes in biological systems.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it a useful intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of benzene-1,2,3-triol;methanesulfonic acid involves its ability to participate in redox reactions and form stable complexes with various metal ions. These properties enable it to interact with biological molecules and enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,4-triol: Another trihydroxybenzene with hydroxyl groups at different positions.

    Benzene-1,3,5-triol: A trihydroxybenzene with a symmetrical arrangement of hydroxyl groups.

    Methanesulfonic acid: A strong organic acid without the benzene ring structure.

Uniqueness

Benzene-1,2,3-triol;methanesulfonic acid is unique due to the combination of the trihydroxybenzene structure with the sulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.

Properties

CAS No.

126615-05-2

Molecular Formula

C9H18O12S3

Molecular Weight

414.4 g/mol

IUPAC Name

benzene-1,2,3-triol;methanesulfonic acid

InChI

InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4)

InChI Key

JBBVLCWPFCCSDH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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